1,2-dimethyl-4-phenyl-1H-imidazol-5-amine hydrochloride
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Overview
Description
1,2-Dimethyl-4-phenyl-1H-imidazol-5-amine hydrochloride is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by its unique structure, which includes a phenyl group and two methyl groups attached to the imidazole ring, making it a valuable molecule for various scientific research and industrial applications.
Preparation Methods
The synthesis of 1,2-dimethyl-4-phenyl-1H-imidazol-5-amine hydrochloride typically involves the cyclization of amido-nitriles or the use of N-heterocyclic carbenes as catalysts. One common method is the reaction of acetophenones with benzylic amines in the presence of an oxidant like tert-butylhydroperoxide. This reaction proceeds through the formation of an enamine, which is then oxidized to an α-aminoaldehyde, followed by cyclization to form the imidazole ring .
Industrial production methods often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound with high purity .
Chemical Reactions Analysis
1,2-Dimethyl-4-phenyl-1H-imidazol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Common reagents and conditions used in these reactions include mild temperatures, appropriate solvents like dichloromethane or ethanol, and catalysts such as palladium or nickel. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted imidazole derivatives .
Scientific Research Applications
1,2-Dimethyl-4-phenyl-1H-imidazol-5-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1,2-dimethyl-4-phenyl-1H-imidazol-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1,2-Dimethyl-4-phenyl-1H-imidazol-5-amine hydrochloride can be compared with other imidazole derivatives, such as:
1,3-Dimethylimidazolium chloride: This compound has similar structural features but lacks the phenyl group, making it less versatile in certain applications.
2-Phenylimidazole: This compound has a phenyl group but lacks the methyl groups, which can affect its reactivity and biological activity.
4,5-Diphenylimidazole: This compound has two phenyl groups, which can enhance its stability and biological activity but may also increase its steric hindrance.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
2763779-02-6 |
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Molecular Formula |
C11H14ClN3 |
Molecular Weight |
223.7 |
Purity |
95 |
Origin of Product |
United States |
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